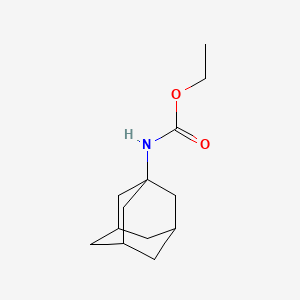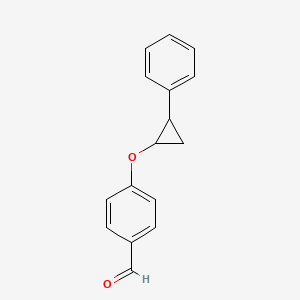![molecular formula C19H19F2N3O2S B2453919 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide CAS No. 2034321-93-0](/img/structure/B2453919.png)
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole compounds is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Aplicaciones Científicas De Investigación
Anticancer and Radiosensitizing Properties
A study conducted by Ghorab et al. (2015) synthesized novel sulfonamide derivatives to investigate their in-vitro anticancer activity. These derivatives, including compounds with a pyrazol, thiophene, pyridine, and pyrimidine moiety, showed significant anticancer activity against the human tumor liver cell line (HEPG-2). Additionally, eight of the most potent compounds were evaluated for their ability to enhance the cell-killing effect of γ-radiation, indicating their potential use as radiosensitizers in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Antibacterial Activity
Another research focus on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at producing effective antibacterial agents. Azab, Youssef, and El-Bordany (2013) reported the synthesis of pyran, pyridine, and pyridazine derivatives which demonstrated high antibacterial activities, showcasing the versatility of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase (CA) isoenzymes by sulfonamide-based compounds has therapeutic potential in treating several disorders. Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide that showed effective inhibition of human erythrocyte carbonic anhydrase isozymes I and II. These complexes exhibited more inhibitory activity than the free ligand and acetazolamide, a standard CA inhibitor, suggesting their potential application in managing conditions like glaucoma and epilepsy (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Enzyme Inhibitory and Anticancer Activities
Sulfonamide derivatives have been studied for their enzyme inhibitory activities, specifically targeting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer. Penning et al. (1997) identified a series of sulfonamide-containing 1,5-diarylpyrazole derivatives that blocked COX-2 effectively. This research led to the identification of celecoxib, a widely used anti-inflammatory and anticancer agent, highlighting the potential of sulfonamide derivatives in therapeutic applications (Penning, Talley, Bertenshaw, Carter, Collins, Docter, Graneto, Lee, Malecha, Miyashiro, Rogers, Rogier, Yu, AndersonGD, Burton, Cogburn, Gregory, Koboldt, Perkins, Seibert, Veenhuizen, Zhang, & Isakson, 1997).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and changes caused by this compound.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect various pathways, including those involved in inflammation, cancer, and metabolic disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have been found to have high solubility and good bioavailability . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have various biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.
Safety and Hazards
The safety and hazards of pyrazole compounds are often evaluated through in vitro and in vivo studies. For instance, the in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-17(20)18(21)12-16/h3-9,12,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPECEMMSHSLCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453837.png)
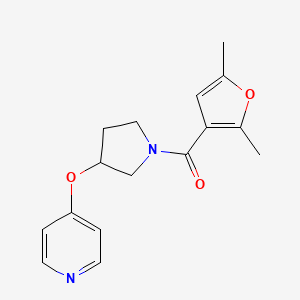
![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453841.png)
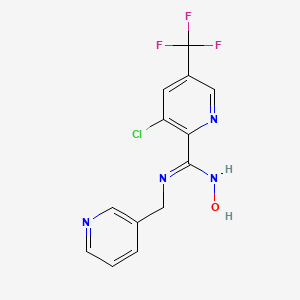
![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2453846.png)
![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)

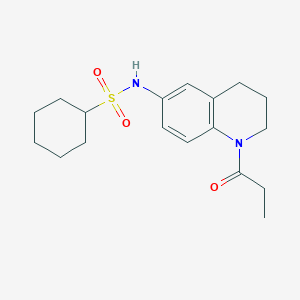

![5-{[4-(tert-butyl)benzyl]oxy}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)
